![molecular formula C20H20Cl2N4O4 B14739481 N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide CAS No. 6342-31-0](/img/structure/B14739481.png)
N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two 5-chloro-2-hydroxyphenyl groups connected through a hexanediamide backbone, making it an interesting subject for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and hexanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis methods can be employed. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. The use of micro fixed-bed reactors packed with catalysts like platinum on carbon (Pt/C) can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of suitable solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydroxyl and imine groups, forming stable complexes. These complexes can then participate in various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Known for its use as a hindered amine light stabilizer (HALS) in plastics.
N,N’-bis(benzoyloxy)hexanediamide: Used in organic synthesis and materials science.
N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: Investigated for its potential biological activities.
Uniqueness
N,N’-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide stands out due to its unique combination of 5-chloro-2-hydroxyphenyl groups and hexanediamide backbone. This structure imparts specific chemical and biological properties that make it valuable for various research applications.
Eigenschaften
CAS-Nummer |
6342-31-0 |
|---|---|
Molekularformel |
C20H20Cl2N4O4 |
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-15-5-7-17(27)13(9-15)11-23-25-19(29)3-1-2-4-20(30)26-24-12-14-10-16(22)6-8-18(14)28/h5-12,27-28H,1-4H2,(H,25,29)(H,26,30)/b23-11-,24-12- |
InChI-Schlüssel |
WLKAPPKBZOTPRS-CBSQCECLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)/C=N\NC(=O)CCCCC(=O)N/N=C\C2=C(C=CC(=C2)Cl)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



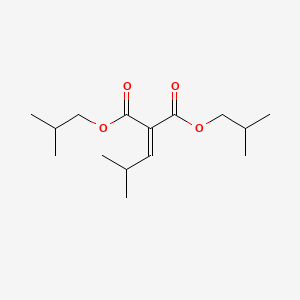
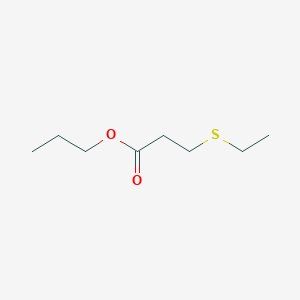
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
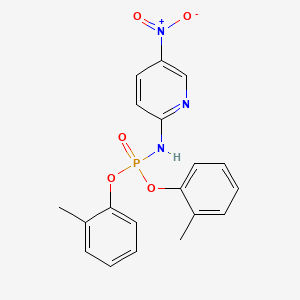
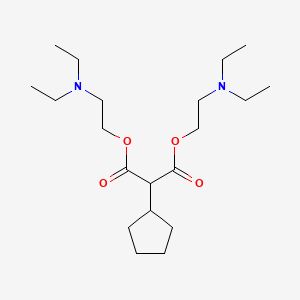




![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)

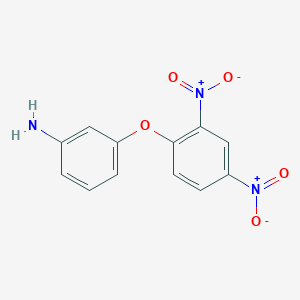
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)
